1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-17-7-8-18(22)20(17)14-3-5-15(6-4-14)26(23,24)19-10-9-13(12-19)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWOXPEZDMPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated pyrrolidine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the pyrrolidine-2,5-dione core under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenyl and pyrrolidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Structural Characteristics
The compound features a pyrrolidine core substituted with a thiophenyl group and a sulfonyl moiety. The presence of the pyrrolidine and thiophene rings contributes to its unique chemical properties, making it a suitable candidate for various biological applications.
Anti-inflammatory Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. The compound's structure allows it to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. In studies, related compounds have shown effectiveness comparable to established anti-inflammatory drugs like ibuprofen .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The presence of the thiophenyl group enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death. This aspect is particularly relevant in the context of rising antibiotic resistance .
Potential as Anticancer Agents
There is emerging evidence that compounds similar to 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione may exhibit anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the thiophene ring might participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine-2,5-dione Derivatives
The target compound belongs to a broader class of pyrrolidine-2,5-dione derivatives, which are frequently explored for their bioactivity. Key structural analogs and their properties are summarized below:
Key Structural and Functional Differences
- Substitution Pattern : Unlike analogs with pyridine or indole substituents (e.g., compounds in ), the target compound features a thiophene-sulfonyl-pyrrolidine group. Thiophene’s electron-rich aromatic system may improve binding to hydrophobic enzyme pockets compared to pyridine’s basic nitrogen .
- Synthetic Complexity : The thiophene-sulfonyl-pyrrolidine moiety likely requires multi-step synthesis (e.g., sulfonylation of pyrrolidine-thiophene intermediates), whereas Mannich reactions or Michael adducts are used for simpler analogs .
Physicochemical Properties
- Solubility : Sulfonyl groups generally improve water solubility compared to acetyl or alkyl substituents, as seen in analogs from and .
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas pyridine or indole groups (e.g., in compound 4i ) may exhibit different metabolic profiles.
Biological Activity
1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound with potential pharmacological applications. Its structure includes a pyrrolidine core, thiophene moiety, and a sulfonyl group, suggesting a diverse range of biological activities. This article reviews the available literature on its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The compound's chemical formula is , featuring:
- Pyrrolidine : A five-membered ring that contributes to the compound's basicity and potential interactions with biological targets.
- Thiophene : A sulfur-containing heterocycle known for its electron-rich nature, enhancing biological activity.
- Sulfonyl group : Often involved in drug design for its ability to form strong interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| PPTMB | Prostate | Disrupts microtubule dynamics; induces apoptosis | |
| Pyrazole Derivatives | Various | Inhibits BRAF(V600E), EGFR |
In vitro studies demonstrated that related compounds induced G2/M arrest in cancer cell lines by affecting tubulin dynamics and activating apoptosis pathways involving JNK signaling .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar derivatives have shown efficacy in reducing pro-inflammatory cytokines and inhibiting nitric oxide production in macrophages:
| Compound | Inflammatory Model | Effect | Reference |
|---|---|---|---|
| Py11 | LPS-induced | Inhibits NO and TNF-α production | |
| Pyrrole Derivatives | PBMCs | No significant cytotoxicity at low concentrations |
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial effects of thiophene-containing compounds. Studies have reported moderate to strong activity against various pathogens:
| Compound | Pathogen Type | Activity Level | Reference |
|---|---|---|---|
| Pyrazole derivatives | Phytopathogenic fungi | Moderate to excellent inhibition | |
| Chalcone-imide derivatives | Bacterial strains | Effective against multiple strains |
Case Studies
- PPTMB in Prostate Cancer : A study demonstrated that PPTMB inhibited the proliferation of prostate cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis through JNK pathway activation .
- Anti-inflammatory Effects of Py11 : Py11 was shown to significantly reduce LPS-induced inflammation in macrophages by inhibiting the production of nitric oxide and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Q & A
Q. Basic
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). Key signals include the thiophene protons (δ 6.8–7.2 ppm) and pyrrolidine-dione carbonyls (δ 170–175 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (expected m/z ~465.6 for C24H23N3O3S2) and fragmentation patterns .
- HPLC: Quantifies purity (>95% typically required for pharmacological studies) using reverse-phase columns and UV detection at 254 nm .
- X-ray Crystallography: Resolves stereochemical ambiguities in the pyrrolidine-thiophene linkage .
How can computational modeling guide the optimization of reaction pathways for this compound?
Q. Advanced
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and energetics for sulfonylation and cyclization steps, identifying rate-limiting barriers .
- Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., toluene vs. DMF) by modeling solvation free energies and polarity impacts on reaction yields .
- Machine Learning: Training models on existing pyrrolidine-dione reaction datasets (e.g., PubChem) prioritize high-yield conditions (e.g., catalyst:substrate ratios) .
Example: Adjusting the sulfonyl chloride addition rate based on computed activation energies reduces side-product formation .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced
- Structural Analog Comparison: Compare activity of derivatives (e.g., thiophene vs. furan substituents) to isolate pharmacophore contributions. For example, thiophene’s electron-rich ring enhances receptor binding affinity in neurological targets .
- Assay Standardization: Control variables like cell line (e.g., HEK293 vs. SH-SY5Y), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Meta-Analysis: Use tools like ChemAxon or Schrödinger to cluster conflicting data by assay type (e.g., in vitro vs. ex vivo) and identify outliers due to assay limitations .
How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced
- Scaffold Diversification: Synthesize analogs with modifications at the sulfonylphenyl (e.g., electron-withdrawing groups) or pyrrolidine (e.g., N-alkylation) positions .
- High-Throughput Screening (HTS): Test analogs against a panel of targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR to map selectivity profiles .
- Free Energy Perturbation (FEP): Simulate ligand-receptor binding (e.g., dopamine D2 receptor) to predict substituent effects on binding ΔG .
- Data Integration: Combine SAR data with ADMET predictions (e.g., LogP, CYP inhibition) to prioritize lead compounds .
What are the stability considerations for this compound under varying experimental conditions?
Q. Advanced
- pH Sensitivity: The sulfonyl group hydrolyzes in strong acids (pH <2) or bases (pH >10), requiring neutral buffers (pH 6–8) for biological assays .
- Thermal Stability: Decomposition occurs above 150°C (TGA data), necessitating low-temperature storage (−20°C) and avoidance of lyophilization .
- Light Sensitivity: Thiophene undergoes photooxidation; store in amber vials and conduct reactions under dim light .
How does the compound’s stereochemistry influence its biological activity?
Q. Advanced
- Chiral Centers: The pyrrolidine ring’s 3-position (thiophen-2-yl) has R/S configurations. Enantiomers show divergent activity; e.g., (R)-isomer exhibits 10x higher affinity for serotonin receptors in MD simulations .
- Resolution Methods: Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers for individual testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
